
4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by the presence of two but-3-en-1-yl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl typically involves the coupling of but-3-en-1-yl groups with a biphenyl core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where but-3-en-1-yl boronic acid reacts with 4,4’-dibromobiphenyl in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd/C or PtO2
Substitution: HNO3, Cl2, Br2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Nitro- or halogen-substituted biphenyl derivatives
Applications De Recherche Scientifique
4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal applications, it may interact with cellular targets, such as receptors or signaling pathways, to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
4,4’-Di(but-3-en-1-yl)-2,2’-bipyridine: Similar structure but with nitrogen atoms in the biphenyl core, used as a ligand in coordination chemistry.
4,4’-Di(but-3-en-1-yl)-1,1’-binaphthyl: Similar structure but with naphthalene rings, used in chiral catalysis.
Uniqueness: 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of but-3-en-1-yl groups, which impart distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
117713-01-6 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-but-3-enyl-4-(4-but-3-enylphenyl)benzene |
InChI |
InChI=1S/C20H22/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3-4,9-16H,1-2,5-8H2 |
Clé InChI |
KBULDWNZTOYMAQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


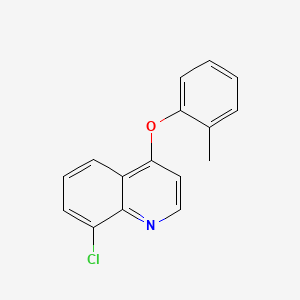
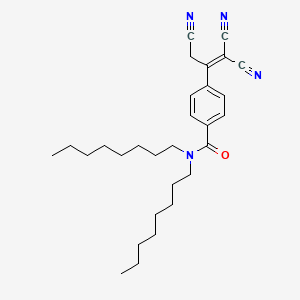

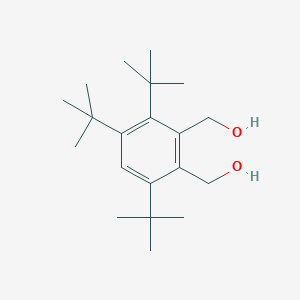
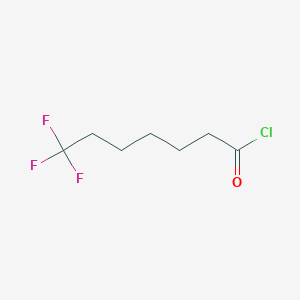
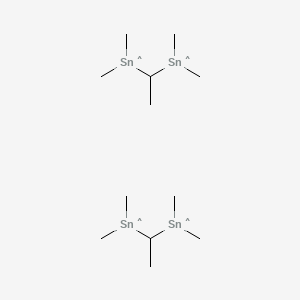


![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
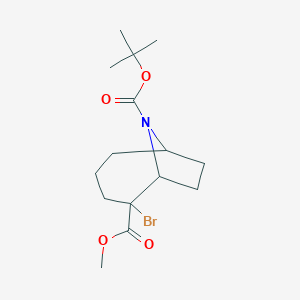
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



